- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated EstersAngewandte Chemie, 2015, 54(16), 4899-4903,
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
![1,4-Dioxaspiro[4.5]decan-8-amine structure](https://ja.kuujia.com/scimg/cas/97096-16-7x500.png)
97096-16-7 structure
商品名:1,4-Dioxaspiro[4.5]decan-8-amine
1,4-Dioxaspiro[4.5]decan-8-amine 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- インチ: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- InChIKey: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCC(N)CC2)OCC1
計算された属性
- せいみつぶんしりょう: 157.11000
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.11
- ふってん: 247℃ at 760 mmHg
- フラッシュポイント: 111.1℃
- 屈折率: 1.509
- PSA: 44.48000
- LogP: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine セキュリティ情報
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
1,4-Dioxaspiro[4.5]decan-8-amine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,4-Dioxaspiro[4.5]decan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-339220A-1 g |
1,4-dioxaspiro[4.5]decan-8-amine, |
97096-16-7 | 1g |
¥4,347.00 | 2023-07-11 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
eNovation Chemicals LLC | K50388-0.25g |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 97% | 0.25g |
$200 | 2023-09-02 | |
Alichem | A289000729-5g |
1,4-Dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 5g |
$347.00 | 2023-08-31 | |
TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 | ||
TRC | D462580-250mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 250mg |
$98.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D691556-25g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 25g |
$1085 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017242-1g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | ≥97% | 1g |
¥380.00 | 2024-07-10 |
1,4-Dioxaspiro[4.5]decan-8-amine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
リファレンス
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary aminesTetrahedron, 2004, 60(7), 1463-1471,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
リファレンス
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
リファレンス
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
リファレンス
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanoneLiebigs Annalen der Chemie, 1990, (8), 781-7,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
リファレンス
- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered CyclohexanonesJournal of the American Chemical Society, 2023, 145(9), 5422-5430,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
リファレンス
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
リファレンス
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with AmmoniaAngewandte Chemie, 2010, 49(44), 8126-8129,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
リファレンス
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
リファレンス
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
リファレンス
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
リファレンス
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
リファレンス
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
リファレンス
- Air Stable Iridium Catalysts for Direct Reductive Amination of KetonesChemistry - A European Journal, 2021, 27(19), 5919-5922,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
リファレンス
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- 1,4-Dioxaspiro[4.5]decan-8-ol
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine 関連文献
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) 関連製品
- 2167953-25-3(4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione)
- 1249097-36-6(3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid)
- 2229304-06-5((2,6-dichloro-5-fluoropyridin-3-yl)methyl(methyl)amine)
- 1093878-33-1(Oxetane, 3-(4-bromophenyl)-3-fluoro-)
- 864151-53-1(BUTANOIC ACID, 2-BROMO-4-CHLORO-, ETHYL ESTER)
- 1251549-95-7(2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol)
- 113496-13-2(3-(2-Methoxy-2-oxoethoxy)benzoic Acid)
- 2228625-24-7(2-methoxy-5-(nitromethyl)phenol)
- 7723-30-0(2-amino-3-(1H-pyrrol-1-yl)propanoic acid)
- 1804332-02-2(2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):212.0/374.0/711.0